Thiazole-2-carbothioic acid amide
Description
Overview of Thiazole (B1198619) Ring Systems in Chemical Research
Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. nih.govtaylorandfrancis.com This structural motif is a cornerstone in chemical research, largely due to its aromatic nature which allows for a variety of chemical reactions. nih.gov The thiazole ring is a versatile scaffold found in numerous biologically active compounds, making it a focal point for medicinal chemists. nih.govmdpi.com Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govsciencescholar.us The unique electronic properties of the thiazole ring, conferred by the presence of both sulfur and nitrogen, contribute to its diverse chemical reactivity and its ability to interact with biological targets. nih.govnih.gov
The synthesis of thiazole derivatives is a well-established area of organic chemistry, with several named reactions dedicated to their preparation, such as the Hantzsch thiazole synthesis. nih.govmdpi.com This allows for the creation of a vast library of thiazole-containing molecules with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery. ijper.org
Significance of Thiazole-2-carbothioic Acid Amide in Modern Research
Within the broad family of thiazole compounds, this compound has emerged as a compound of interest in various research domains. It serves as a key intermediate and building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. chemimpex.com Its specific structure, featuring a carbothioic acid amide group at the 2-position of the thiazole ring, offers unique chemical handles for further functionalization.
Researchers are exploring this compound for its potential role in the development of novel therapeutic agents and specialized materials. chemimpex.com Its utility extends to agricultural chemistry, where it is investigated for the development of fungicides and pesticides. chemimpex.com The compound's ability to participate in various chemical transformations makes it a valuable tool for creating libraries of compounds for high-throughput screening in drug discovery and other research areas.
Historical Context of Thiazole Compound Discovery and Applications
The history of thiazole chemistry dates back to the late 19th century, with the first synthesis of a thiazole derivative reported by Hantzsch and Weber in 1887. sciencescholar.us This discovery opened the door to a new class of heterocyclic compounds with significant potential. Early research focused on understanding the fundamental chemistry and reactivity of the thiazole ring.
Over the decades, the importance of thiazole compounds has grown exponentially, particularly with the discovery of naturally occurring thiazoles with potent biological activities, such as thiamine (B1217682) (Vitamin B1) and penicillin. taylorandfrancis.com These discoveries spurred further interest in the synthesis and evaluation of synthetic thiazole derivatives, leading to the development of a wide range of pharmaceuticals. ijper.orgtaylorandfrancis.com Today, thiazole-containing drugs are used to treat a variety of conditions, including bacterial infections, inflammation, and cancer. nih.govnih.govresearchgate.net The continuous exploration of thiazole chemistry underscores its enduring importance in science and medicine.
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORZTKINJTHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569434 | |
| Record name | 1,3-Thiazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-41-0 | |
| Record name | 1,3-Thiazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazole-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Thiazole 2 Carbothioic Acid Amide and Its Derivatives
Established Synthetic Pathways
Established synthetic routes for thiazole-2-carbothioic acid amide and its analogs often rely on the construction of the thiazole (B1198619) ring from acyclic precursors. These methods have been refined over the years to improve yields and substrate scope.
Condensation Reactions with α-Halocarbonyl Compounds and Thioamides
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives. youtube.com This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. youtube.comresearchhub.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. researchhub.com
For the synthesis of derivatives of this compound, a key starting material is a thioamide that already contains the desired amide functionality. The reaction of substituted α-bromoacetophenones with thiourea (B124793) is a common example, leading to the formation of 2-aminothiazole (B372263) derivatives. rsc.orgscbt.com
Table 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives
| α-Halocarbonyl Compound | Thioamide | Reaction Conditions | Yield (%) | Reference |
| Substituted α-bromoacetophenone | Thiourea | EtOH, MW (100W, 50°C), 5 min | 87-98 | rsc.org |
| Substituted acetophenone, I₂ | Thiourea | MW (170W), 5-15 min | Good | scbt.com |
| 2-Bromoacetophenone | Thiourea | Methanol, 100°C, 30 min | High |
Reactions Involving Thiosemicarbazides and Halogenated Ketones
Thiosemicarbazides serve as versatile building blocks for the synthesis of various heterocyclic compounds, including thiazoles. The reaction of thiosemicarbazide (B42300) or its derivatives with α-halogenated ketones provides a direct route to 2-hydrazinylthiazole (B183971) derivatives, which can be further modified. The initial step involves the formation of a thiosemicarbazone by condensation of the thiosemicarbazide with a ketone, which then undergoes cyclization with an α-haloketone. youtube.comyoutube.comnih.gov
This approach allows for the introduction of a wide range of substituents on the thiazole ring, depending on the nature of the starting ketone and α-haloketone. The use of thiosemicarbazones derived from various aldehydes and ketones has been extensively reported. youtube.compeptide.comfishersci.co.uk
Table 2: Synthesis of Thiazole Derivatives from Thiosemicarbazides
| Thiosemicarbazone Derivative | Halogenated Ketone | Reaction Conditions | Product | Yield (%) | Reference |
| 1,4-Cyclohexane-bis-thiosemicarbazone | Ethyl chloroacetate | DMF/ethanol (B145695), reflux, 8 h | Bis-thiazolidinone derivative | - | nih.gov |
| Thiosemicarbazone of acetyl thiazole | 3-Chloropentane-2,4-dione | EtOH, reflux | Acetylthiazole derivative | - | peptide.com |
| Camphor thiosemicarbazone | Phenacyl bromide | - | 2-(Bornan-2-ylidenehydrazinyl)-4-phenylthiazole | - | fishersci.co.uk |
Solution-Phase Amide Coupling Protocols
Solution-phase amide coupling is a fundamental transformation in organic synthesis, typically employed for the formation of an amide bond between a carboxylic acid and an amine. This is often facilitated by a variety of coupling reagents that activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. nih.govbepls.com These reagents are frequently used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.gov
While these methods are standard for the synthesis of amides, their specific application for the direct synthesis of "this compound" from a corresponding thiazole-2-carbothioic acid and an amine is not extensively documented in the reviewed literature. The primary challenge lies in the preparation and stability of the thiazole-2-carbothioic acid precursor. However, the general principles of amide coupling could theoretically be applied. For instance, a study on the coupling of a thiazole carboxylic acid with an aniline (B41778) derivative utilized EDC and DMAP with a catalytic amount of HOBt, affording the amide product in moderate yield. nih.gov This suggests that with a stable thiazole-2-carbothioic acid, similar conditions could potentially be employed.
Table 3: General Amide Coupling Reagents and their Characteristics
| Coupling Reagent | Common Additive(s) | Key Features |
| DCC, DIC | HOBt, DMAP | Widely used, byproduct can be insoluble (DCC) or soluble (DIC). |
| EDC | HOBt | Water-soluble carbodiimide, easy workup. |
| HATU, HBTU | DIPEA, TEA | High coupling efficiency, less racemization. |
| PyBOP | DIPEA, TEA | Effective for sterically hindered couplings. |
Microwave-Assisted Synthesis Approaches
The use of microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reactions. rsc.org The synthesis of thiazole derivatives has greatly benefited from this technology.
Microwave-assisted Hantzsch-type syntheses of 2-aminothiazoles from ketones, thiourea, and an oxidizing agent like iodine have been reported to proceed in a matter of minutes with excellent yields, compared to several hours of refluxing required by conventional methods. scbt.comrsc.org This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of highly substituted thiazolo[3,2-a]pyrimidine derivatives, showcasing the versatility of this technique. nih.gov
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
| Method | Reactants | Reaction Time | Yield (%) | Reference |
| Conventional | Substituted ketone, thiourea, iodine | 8-10 hours | Lower | scbt.com |
| Microwave | Substituted ketone, thiourea, iodine | 5-15 minutes | Higher | scbt.com |
| Conventional | 2-aminothiazole, benzaldehyde, ethyl acetoacetate | 48 hours | ~30 | nih.gov |
| Microwave | 2-aminothiazole, benzaldehyde, ethyl acetoacetate | Shorter time | 85-93 | nih.gov |
Ultrasound Irradiation Techniques for Enhanced Yields
Ultrasound-assisted synthesis, or sonochemistry, provides another green and efficient alternative to conventional synthetic methods. The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.netyoutube.com
This technique has been successfully applied to the synthesis of thiazole derivatives. For instance, the reaction of thiocarbohydrazones with α-haloketones under ultrasonic conditions has been shown to produce 1,3-thiazole derivatives efficiently. researchgate.netyoutube.com The use of a recyclable biocatalyst, such as a chitosan-based hydrogel, in combination with ultrasound irradiation further enhances the green credentials of this method, offering mild reaction conditions, short reaction times, and high yields. nih.gov
Table 5: Ultrasound-Assisted Synthesis of Thiazole Derivatives
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, 2-bromo-1-arylethan-1-ones | TCsSB hydrogel, Ultrasound (35°C) | 20 min | High | nih.gov |
| Thiocarbohydrazones, α-haloketones | Ultrasound | - | Good | researchgate.netyoutube.com |
Advanced Synthetic Strategies for Functionalization
Beyond the initial construction of the thiazole ring, advanced synthetic strategies are employed to introduce diverse functional groups onto the this compound scaffold. These methods are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
A significant advancement in this area is the use of palladium-catalyzed C-H activation/functionalization reactions. This powerful tool allows for the direct introduction of substituents at specific positions on the thiazole ring, avoiding the need for pre-functionalized starting materials. For example, the sequential and regioselective C-H alkenylation at the C-2, C-4, and C-5 positions of the thiazole ring has been achieved, providing access to a wide array of multifunctionalized thiazole derivatives.
Another strategy involves the functionalization of a pre-existing thiazole ring system. For instance, a novel [5-5]-fused heteroaromatic system, 2H-thiazolo[4,5-d] rsc.orgscbt.comnih.govtriazole, has been synthesized and subsequently functionalized. A sulfone group on the thiazole ring of this system acts as a versatile handle for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, demonstrating the potential for creating diverse derivatives. The functionalization of the triazole ring within this fused system further expands the accessible chemical space.
These advanced strategies enable the precise and efficient modification of the this compound core, facilitating the exploration of its chemical and biological properties.
Introduction of Heteroaromatic and Aromatic Moieties
The incorporation of heteroaromatic and aromatic groups onto the thiazole framework is a key strategy in the development of new derivatives. A common approach involves the condensation of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenones with thiourea provides a straightforward, catalyst-free, and solvent-free method for synthesizing 2-aminothiazoles. organic-chemistry.org This method is not only efficient, with reactions often completing within seconds, but also environmentally friendly.
Another significant method is the direct C-2 aroylation of thiazoles. This can be achieved using acid chlorides in a reaction catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), yielding 2-ketoazoles. organic-chemistry.org Furthermore, copper-catalyzed cross-coupling reactions have proven effective for the arylation of heterocycle C-H bonds using aryl iodides, with a combination of lithium tert-butoxide as a base and copper iodide as the catalyst showing optimal results. organic-chemistry.org These methods allow for the versatile introduction of various aromatic and heteroaromatic substituents at different positions of the thiazole ring, enabling the synthesis of a wide array of derivatives with potentially diverse properties. organic-chemistry.orgnih.gov
Synthesis of Thiazole-Amide Hybrids
The synthesis of hybrid molecules incorporating both thiazole and amide functionalities has garnered significant interest. A prevalent method involves the solution-phase amide coupling of 2-aminothiazole and its derivatives with various carboxylic acids. Protocols such as the DIC/HOBt coupling method have been successfully employed to create these thiazole-based amides in excellent yields.
The construction of these hybrids often starts with the synthesis of a core thiazole structure, which is then elaborated. For example, a series of thiazole-based amides were synthesized by coupling 2-aminothiazole with naturally occurring aromatic and heteroaromatic acids. This approach allows for the systematic variation of the substituents on both the thiazole and the amide portions of the molecule, facilitating the exploration of structure-activity relationships. nih.gov The resulting hybrid compounds merge the chemical features of both thiazoles and amides, potentially leading to novel applications. nih.govnih.gov
Preparation of Bis-Thiazole Systems
The synthesis of molecules containing two thiazole rings, known as bis-thiazoles, has been achieved through various strategies. A facile and eco-friendly approach involves the reaction of a mono-thiazole, such as 2-amino-4-tolyl thiazole, with different aromatic aldehydes under microwave irradiation. ias.ac.in This method utilizes the reactivity of the 2-aminothiazole, where the electron-donating amino group facilitates the electrophilic attack of the aldehyde at the 5-position of two thiazole molecules, leading to the formation of a bis-thiazole structure. ias.ac.in
Another strategy for creating bis-thiazole derivatives starts from bis-thiosemicarbazones. These precursors can react with hydrazonoyl chlorides or α-halocarbonyl compounds to yield the target bis-thiazole structures. nih.govresearchgate.net For instance, the reaction of 1,4-cyclohexane-bis-thiosemicarbazone with hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) has been shown to produce bis-thiazole derivatives. nih.gov Similarly, piperazine (B1678402) bis(hydrazinecarbothioamide) can be reacted with α-halo ketones to form bis-thiazoles linked by a piperazine core. arkat-usa.org These methods provide access to a diverse range of bis-thiazole compounds with varying linkers and substitution patterns. ias.ac.innih.govresearchgate.netarkat-usa.org
Derivatization from Pyrazine-2-carbothioic Amide Precursors
Thiazole derivatives can also be synthesized starting from pyrazine-2-carbothioic amide precursors. This approach allows for the creation of hybrid molecules that incorporate both pyrazine (B50134) and thiazole rings. The synthesis often involves a multi-step sequence. For example, pyrazine-2-carbothioic amide can serve as a starting material to produce intermediates like 4-methyl-2-pyrazin-2-yl-thiazole-5-carboxylic acid ethyl ester. ejbps.com This ester can then be further functionalized, for instance, by converting it to a hydrazide, which can then be used to construct more complex heterocyclic systems. ejbps.com
A series of pyrazine-linked thiazoles have been synthesized through the interaction of a thiosemicarbazone derived from 2-(4-acetylphenyl)amino-pyrazine with various halo-carbonyl reagents. researchgate.net This strategy highlights the versatility of using pyrazine-based starting materials to access novel thiazole-containing scaffolds. The resulting pyrazine-thiazole analogs combine the structural features of both heterocycles, which can be of interest for various applications. researchgate.netnih.gov
Stereoselective Synthesis of Chiral Thiazole Derivatives
The synthesis of chiral thiazole derivatives with specific stereochemistry is a significant area of research. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the final molecule. One approach involves the use of chiral starting materials or reagents to induce stereoselectivity. For example, the reaction of ethyl cyanoacetate (B8463686) with phenylisothiocyanate and chloroacetone (B47974) can lead to the formation of a chiral thiazole derivative. nih.gov
Grignard reactions have also been employed for the stereoselective synthesis of steroidal C-20 tertiary alcohols containing a thiazole side chain. elsevierpure.comnih.gov This involves the reaction of steroidal ketones with thiazole magnesium bromide. The stereochemical outcome of such reactions can often be influenced by the existing stereocenters in the steroidal framework. elsevierpure.comnih.gov Furthermore, the use of chiral auxiliaries attached to the starting materials can guide the stereochemical course of a reaction, which can then be removed in a subsequent step to yield the desired enantiomerically enriched thiazole derivative. youtube.com Computational studies are also utilized to understand and predict the stereochemical outcomes of these reactions. nih.gov
Green Chemistry Approaches in Thiazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly methods for synthesizing thiazole derivatives. bepls.combohrium.com These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Solvent-Free and Catalytic Methods
A key aspect of green thiazole synthesis is the move towards solvent-free reaction conditions. nih.govresearchgate.net For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed without a solvent, proceeding to completion in a short time with good yields. organic-chemistry.org Another solvent-free method involves a one-pot reaction of acid chlorides, ammonium (B1175870) thiocyanate (B1210189), tetramethylguanidine, and α-bromocarbonyl compounds. nih.gov
The use of catalysts is another cornerstone of green synthesis, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. acs.org Copper-catalyzed reactions, for instance, have been used for the synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate under mild conditions. organic-chemistry.org Furthermore, biocatalysts, such as enzymes, are being explored for thiazole synthesis. nih.govnih.gov For example, trypsin from porcine pancreas has been shown to catalyze the one-pot multicomponent synthesis of thiazole derivatives in high yields under mild conditions. nih.gov The use of reusable catalysts, such as silica-supported tungstosilisic acid, also contributes to the greenness of the synthetic process. bepls.com These catalytic and solvent-free methods offer significant advantages in terms of sustainability and efficiency for the synthesis of thiazole derivatives. organic-chemistry.orgnih.govnih.gov
Sustainable Synthetic Route Development
The development of sustainable synthetic methodologies for producing this compound and its derivatives is a focal point of contemporary chemical research, driven by the principles of green chemistry. bepls.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.comresearchgate.net Key strategies in this area include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign catalysts, and the use of greener solvents. bepls.com
Recent advancements have demonstrated the efficacy of various green techniques in the synthesis of the thiazole nucleus, which is the core structure of this compound. bepls.comresearchgate.net These methods offer significant advantages over traditional synthetic routes, which often involve harsh reaction conditions, hazardous solvents, and long reaction times. bepls.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jusst.orgbeilstein-journals.org In the context of thiazole synthesis, microwave irradiation has been successfully employed in multicomponent reactions, providing an efficient pathway to complex derivatives. beilstein-journals.orgnih.gov For instance, the Hantzsch reaction, a classic method for thiazole synthesis involving the condensation of a ketone, thiourea, and an oxidizing agent like iodine, has been significantly improved under microwave conditions. jusst.orgresearchgate.net This approach dramatically reduces the reaction time from hours to minutes and increases the product yield. jusst.orgresearchgate.net
One study reported the synthesis of 2-aminothiazole derivatives by reacting substituted ketones with thiourea and iodine under microwave irradiation for 5-15 minutes, achieving good yields. jusst.org This method is a significant improvement over the conventional refluxing method which required 8-10 hours. jusst.org Another protocol involves the microwave-assisted reaction of acetophenone, thiourea, and iodine, followed by heating in water, to produce 2-amino-4-phenylthiazole (B127512) in 92% yield within minutes. researchgate.net
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and sustainable route for synthesizing thiazole derivatives. jmchemsci.comnih.gov Ultrasonic irradiation enhances reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.govmdpi.com This technique has been used for catalyst-free synthesis of thiazole derivatives, offering a simple and efficient protocol. jmchemsci.com
A notable development is the use of biocompatible and recyclable catalysts in conjunction with ultrasound. mdpi.comacs.orgnih.gov Chitosan (B1678972), a natural biopolymer, and its derivatives have been employed as effective, eco-friendly biocatalysts. nih.govmdpi.comacs.org For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) was used as a catalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.govacs.orgnih.gov This method resulted in high yields, short reaction times, and the catalyst could be reused multiple times without significant loss of activity. nih.govnih.gov Another study utilized lipase (B570770) as a biocatalyst in water for the ultrasound-assisted synthesis of 2,4-disubstituted thiazoles from aryl ethanones and thioamides, highlighting a green and sustainable alternative to traditional methods. nih.gov
The table below summarizes and compares different sustainable synthetic methods for thiazole derivatives.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Hantzsch Reaction (Conventional) | Iodine | Ethanol | Reflux | 8-10 hours | 45-65 | researchgate.net, jusst.org |
| Hantzsch Reaction (Microwave) | Iodine | DMF | Microwave | 5-6 minutes | >70 | researchgate.net |
| Microwave-Assisted | Chitosan | None | Microwave | - | High | nih.gov |
| Ultrasound-Assisted | None | - | Ultrasound | - | Good | jmchemsci.com |
| Ultrasound-Assisted | TCsSB Hydrogel | Ethanol | Ultrasound | 15-25 minutes | 90-96 | nih.gov |
| Ultrasound-Assisted | Lipase | Water | Ultrasound | - | High | nih.gov |
| Catalyst-Free | PEG-400 | - | Heating (100°C) | 2-3.5 hours | 87-96 | bepls.com |
Biocatalysis and Green Solvents
The integration of biocatalysts and green solvents represents a significant step towards fully sustainable chemical processes. nih.gov Water is the most desirable green solvent due to its non-toxic, non-flammable, and abundant nature. bepls.comnih.gov The development of water-soluble or -compatible catalytic systems is crucial for leveraging its benefits. Lipase-catalyzed synthesis of thiazoles in an aqueous medium under ultrasound irradiation is a prime example of such an advanced green protocol. nih.gov This method avoids the use of toxic organic solvents and harsh catalysts, providing high yields under mild conditions. nih.gov
Medicinal Chemistry Applications of Thiazole 2 Carbothioic Acid Amide
Anticancer Research
The thiazole-2-carbothioic acid amide scaffold is a cornerstone in the design of novel anticancer agents. nih.govmdpi.com Researchers have synthesized numerous derivatives that demonstrate significant efficacy in inhibiting cancer growth through various mechanisms of action. nih.govnih.gov
Inhibition of Cancer Cell Proliferation
Derivatives built upon the this compound framework have shown potent cytotoxic effects against a wide spectrum of human cancer cell lines. These compounds effectively halt the uncontrolled growth and division of cancer cells. For instance, a series of novel thiazole (B1198619) carboxamide derivatives displayed significant cytotoxicity against liver cancer (HepG2) cells. nih.gov Similarly, newly synthesized 2,4-disubstituted thiazoles containing a 3,4,5-trimethoxyphenyl moiety showed superior activity against liver (HepG2), breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines. nih.gov
Other complex derivatives, such as thiopyrano[2,3-d]thiazoles, have demonstrated selective and potent activity against cell lines from leukemia (MOLT-4), colon cancer (HCT-116), and breast cancer (MCF7, T-47D). nih.gov Bis-amide-based bis-thiazoles have also proven to be highly cytotoxic against colorectal (HCT-116) and breast (MCF-7) cancer cells, with some derivatives showing potency comparable to the standard chemotherapeutic drug 5-fluorouracil. nih.gov
Table 1: Cytotoxic Activity of this compound Derivatives
| Derivative Class | Cancer Cell Line | Reported IC₅₀ (µM) | Source |
|---|---|---|---|
| Thiazole Carboxamides (e.g., Compound 2a) | HepG2 (Liver) | IC₅₀ values reported | nih.gov |
| 2,4-disubstituted thiazoles (e.g., Compound 7c) | MCF-7 (Breast) | 3.35 ± 0.2 | nih.gov |
| 2,4-disubstituted thiazoles (e.g., Compound 9a) | HeLa (Cervical) | 4.11 ± 0.3 | nih.gov |
| Thiazolyl-pyrazoline (e.g., Compound 10d) | A549 (Lung) | 2.9 | nih.gov |
| Hydrazinyl-thiazole (e.g., Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |
| Hydrazinyl-thiazole (e.g., Compound 4c) | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |
| Bis-amide-based bis-thiazole (e.g., Compound 7f) | HCT-116 (Colorectal) | 10.44 | nih.gov |
Targeting Specific Signaling Pathways in Cancer Progression
The anticancer activity of these thiazole derivatives is often linked to their ability to interfere with specific molecular pathways that are essential for tumor growth and survival. nih.gov One key mechanism is the induction of apoptosis, or programmed cell death. A pyrano[2,3-d] thiazole derivative was found to trigger apoptosis by inhibiting topoisomerase II, an enzyme critical for DNA replication in cancer cells. nih.gov Similarly, bis-amide-based bis-thiazoles induce apoptosis by downregulating the anti-apoptotic protein Bcl-2. nih.gov
Other targeted pathways include:
Cell Cycle Arrest : Certain thiazole derivatives can halt the cell division cycle, preventing cancer cells from multiplying. For example, a hydrazinyl thiazole derivative was shown to cause cell cycle arrest at the G1/S and G2/M phases in breast cancer cells. mdpi.comresearchgate.net
Tubulin Polymerization Inhibition : The formation of microtubules from tubulin is vital for cell division. Some 2,4-disubstituted thiazole derivatives act as potent inhibitors of tubulin polymerization, disrupting the cellular machinery required for proliferation. nih.gov
Inflammasome Pathway Inhibition : A novel thiazole amide compound was identified as an inhibitor of the NLRP3 inflammasome and subsequent pyroptosis signaling pathways, which are implicated in the progression of numerous inflammatory diseases and some cancers. nih.gov
Modulation of Kinase Activity (e.g., EGFR, VEGFR-2, PI3K)
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. This compound derivatives have been successfully developed as potent kinase inhibitors.
VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. mdpi.com Several thiazole derivatives have been designed as effective VEGFR-2 inhibitors. mdpi.comresearchgate.netmdpi.com One hydrazinyl thiazole compound demonstrated an IC₅₀ value of 0.15 µM for VEGFR-2 inhibition. mdpi.com Another series of thiadiazole-based compounds, structurally related to thiazoles, also showed potent VEGFR-2 inhibition, with one compound (7b) having an IC₅₀ of 40.65 nM. nih.gov
EGFR Inhibition : The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overactive, drives the growth of many cancers. nih.gov
Dual Kinase Inhibition : Some of the most promising derivatives act as dual inhibitors, targeting multiple kinases simultaneously. A series of thiazolyl-pyrazoline derivatives were discovered to be potent dual inhibitors of both EGFR and VEGFR-2. nih.govresearchgate.net This dual action can lead to a more comprehensive blockade of tumor growth and angiogenesis. For example, compound 10d from this series inhibited EGFR and VEGFR-2 with IC₅₀ values of 32.5 nM and 43.0 nM, respectively. nih.govresearchgate.net
c-Met Inhibition : The c-Met kinase is another important target in cancer therapy. Thiazole/thiadiazole carboxamide derivatives have been optimized to be potent inhibitors of c-Met, demonstrating a powerful strategy for developing new antitumor agents. nih.gov
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Derivative Class | Kinase Target | Reported IC₅₀ | Source |
|---|---|---|---|
| Thiazolyl-pyrazoline (Compound 10d) | EGFR | 32.5 ± 2.2 nM | nih.gov |
| Thiazolyl-pyrazoline (Compound 10d) | VEGFR-2 | 43.0 ± 2.4 nM | nih.gov |
| Thiazolyl-pyrazoline (Compound 10b) | EGFR | 40.7 ± 1.0 nM | nih.gov |
| Thiazolyl-pyrazoline (Compound 10b) | VEGFR-2 | 78.4 ± 1.5 nM | nih.gov |
| Hydrazinyl thiazole (Compound 4c) | VEGFR-2 | 0.15 µM | mdpi.com |
| Thiazole derivative (Compound III) | VEGFR-2 | 51.09 nM | researchgate.netmdpi.com |
Molecular Docking Studies for Anticancer Targets
To understand how these compounds work at a molecular level, researchers use computational molecular docking studies. This technique predicts the binding orientation and affinity of a molecule to its target protein. Docking studies have been instrumental in the development of thiazole-based anticancer agents by:
Validating Biological Activity : A strong correlation is often found between a compound's predicted binding energy from docking and its observed biological activity in lab tests. nih.gov
Identifying Key Interactions : Docking reveals the specific amino acid residues in the target's active site that interact with the thiazole derivative, explaining its inhibitory effect. For example, studies have shown how thiazolyl-pyrazolines bind to the active sites of EGFR and VEGFR-2 nih.gov, how other derivatives bind to tubulin nih.gov, and how a specific compound interacts with the amino acid residues in the topoisomerase II enzyme binding site. nih.gov
Guiding Drug Design : By understanding these interactions, chemists can rationally design new derivatives with improved potency and selectivity for targets like c-Met nih.gov, Bcl-2 mdpi.com, and COX enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies in Antitumor Agents
Structure-Activity Relationship (SAR) studies are conducted to understand how the chemical structure of a molecule relates to its biological activity. For thiazole-based antitumor agents, SAR studies have provided critical insights for optimizing their efficacy. For example, in the development of c-Met inhibitors, modifications to different parts of the thiazole carboxamide scaffold were systematically performed to improve activity and drug-like properties. nih.gov Similarly, SAR studies on thiadiazole-thiazolidinone hybrids revealed that the type and position of substitutions on the molecule significantly influenced their cytotoxic efficacy against different cancer cell lines. nih.gov These studies are essential for the rational design and iterative improvement of new, more effective anticancer drug candidates based on the this compound core.
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The this compound scaffold is also a prolific source of compounds with potent antimicrobial properties, addressing the urgent need for new drugs to combat infectious diseases. mdpi.comjchemrev.com Derivatives have shown broad-spectrum activity against bacteria, fungi, and viruses. nih.govnih.gov
Antibacterial Activity Thiazole derivatives have demonstrated significant inhibitory effects against a range of pathogenic bacteria. Studies have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov The introduction of different substituents onto the thiazole ring has led to compounds with encouraging antibacterial profiles, often evaluated by their Minimum Inhibitory Concentration (MIC). mdpi.com For instance, certain 2,4-disubstituted 1,3-thiazole derivatives showed notable activity, with the presence of a nitro group on an attached phenyl ring being particularly effective. mdpi.com
Antifungal Activity Fungal infections, particularly those caused by Candida species, are a significant health concern. Thiazole derivatives have emerged as powerful antifungal agents. jchemrev.com A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against multiple clinical isolates of Candida albicans, with their efficacy being comparable or even superior to the standard antifungal drug nystatin. nih.gov The mode of action for some of these compounds may involve disruption of the fungal cell wall or membrane. nih.gov
Table 3: Antifungal Activity of Thiazole Derivatives against Candida albicans
| Derivative Class | Parameter | Activity Range (µg/mL) | Source |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | MIC | 0.008–7.81 | nih.gov |
| MFC | 0.015–31.25 | nih.gov |
*MIC (Minimum Inhibitory Concentration); MFC (Minimum Fungicidal Concentration)
Antiviral Activity The development of antiviral agents from the thiazole scaffold has shown considerable promise. nih.gov
Alphavirus Inhibition : A notable study identified 4-substituted-2-thiazole amides as potent inhibitors of Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes. nih.gov The lead compound, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, showed an EC₅₀ of 0.6 μM. nih.gov Further optimization led to a derivative that inhibits alphavirus replication by blocking the translation of viral RNA and the synthesis of structural proteins. nih.gov
Broad-Spectrum Antiviral Research : Earlier research explored thiazole nucleosides, which are derivatives where a sugar moiety is attached to the thiazole ring. These compounds were tested against a panel of viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, with some showing significant antiviral activity. nih.gov Their mechanism was linked to the inhibition of purine (B94841) nucleotide biosynthesis, a process essential for viral replication. nih.gov
Broad-Spectrum Antimicrobial Activity
Derivatives of the thiazole scaffold are recognized for their broad-spectrum antimicrobial capabilities, demonstrating activity against a wide range of pathogenic microorganisms. nih.govmdpi.com The inherent chemical properties of the thiazole ring, including its ability to engage in various biological interactions, make it a privileged structure in the design of new anti-infective agents. biointerfaceresearch.com The fusion of the thiazole nucleus with other heterocyclic systems is a common strategy to enhance and broaden this activity. nih.gov For instance, the combination of thiazole with pyrazoline has been explored to create hybrid compounds with potential against diverse microbes, including bacteria and fungi. nih.gov The versatility of the thiazole core allows for structural modifications that can be tuned to target specific microbial enzymes or cellular processes, leading to compounds with significant antibacterial and antifungal effects. nih.govfabad.org.tr Molecules incorporating the thiazole ring are often investigated for their ability to inhibit crucial bacterial enzymes, which could confer a broad-spectrum effect against both Gram-positive and Gram-negative bacteria. nih.gov
Specific Activity Against Bacterial Strains (e.g., E. coli, S. aureus)
This compound derivatives have been the subject of numerous studies evaluating their efficacy against specific and often resilient bacterial strains, such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
Research has shown that certain 2,4-disubstituted thiazoles exhibit promising in vitro antibacterial activity against both S. aureus and E. coli. jchemrev.com For example, some 4-(4-bromophenyl)-thiazol-2-amine derivatives showed a Minimum Inhibitory Concentration (MIC) of 16.1 µM against both strains. jchemrev.com Similarly, other thiazole derivatives have demonstrated potent activity, with MIC values against various bacteria, including S. aureus and E. coli, sometimes proving superior to standard antibiotics like ciprofloxacin. capes.gov.br The introduction of different substituents onto the thiazole framework plays a crucial role in modulating this antibacterial potency. biointerfaceresearch.com For instance, the presence of electron-withdrawing groups, such as a nitro (-NO2) group, has been associated with enhanced antibacterial action. biointerfaceresearch.com
One study synthesized a series of thiazole derivatives and tested them against a panel of bacteria, finding that while there was no inhibitory effect against their tested strains of E. coli or S. aureus, significant activity was observed against other pathogens like Shigella dysenteriae (MIC of 125 µg/mL). nih.gov This highlights the specificity that can be achieved through structural modifications. In another investigation, thiazole Schiff bases displayed activity against a range of bacteria, including S. aureus and E. coli. nih.gov
Below is a table summarizing the antibacterial activity of selected thiazole derivatives against these key bacterial strains.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Type | Bacterial Strain | Activity Measurement (MIC) | Reference |
|---|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 µM | jchemrev.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | 16.1 µM | jchemrev.com |
| 2-Phenylacetamido-thiazole derivative | S. aureus | 1.56 - 6.25 µg/mL | nih.gov |
| 2-Phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 µg/mL | nih.gov |
| Synthesized Thiazole Derivative | Shigella dysenteriae | 125 µg/mL | nih.gov |
| Imidazolyl Thiazole Derivative | Bacillus species | 1.95 - 3.91 µg/mL | fabad.org.tr |
Antifungal Efficacy Against Fungal Organisms (e.g., C. albicans, A. fumigatus)
The therapeutic potential of thiazole derivatives extends to combating fungal infections, with significant research focused on their efficacy against opportunistic pathogens like Candida albicans and Aspergillus fumigatus. These organisms are common causes of serious infections, particularly in immunocompromised individuals.
Several studies have reported that thiazole-based compounds possess potent anti-Candida activity. nih.gov For example, a series of acylhydrazones containing a phenylenebisthiazole nucleus demonstrated activity against both C. albicans and non-albicans strains like C. parapsilosis and C. krusei, with some compounds showing efficacy comparable to the standard drug fluconazole (B54011). nih.gov The antifungal action of thiazole derivatives is often comparable to established agents like ketoconazole (B1673606) and fluconazole, particularly against various Candida species. jchemrev.com
In some cases, the antifungal activity of thiazole derivatives has been found to be superior to standard treatments. One study on thiazolyl-2-pyrazoline hybrids reported MIC values against C. albicans ranging from 3.9 to 62.5 µg/mL, which was more potent than fluconazole (MIC = 250 µg/mL) used as a reference. nih.gov However, activity can be highly specific; another compound series was active against C. albicans with an MIC of 200 µg/mL, which was inferior to the standard clotrimazole. nih.gov
Breakthrough infections, where pathogens like C. albicans and A. fumigatus develop resistance to existing drugs like caspofungin, underscore the urgent need for new antifungal agents. nih.gov Research into novel heteroaryl thiazole derivatives has shown promising results, with some compounds exhibiting better antifungal activity than antibacterial action, with MIC values against fungal strains ranging from 0.06 to 0.47 mg/mL. nih.gov
Antiviral Properties and Mechanisms of Action (e.g., Alphaviruses, SARS-CoV-2)
In addition to their antimicrobial properties, thiazole derivatives have emerged as promising candidates for the development of antiviral drugs, with demonstrated activity against a range of viruses, including alphaviruses and coronaviruses. nih.gov
Activity Against Alphaviruses: Alphaviruses, such as Chikungunya virus (CHIKV), are responsible for significant human disease. Research has identified 4-substituted-2-thiazole amides as potent inhibitors of alphavirus replication. nih.gov A lead compound, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was found to be a potent inhibitor of CHIKV, exhibiting an effective concentration (EC₅₀) of 0.6 µM. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of an even more potent inhibitor, which demonstrated a viral titer reduction of 8.7 logs at a 10 µM concentration. nih.gov The mechanism of action for these compounds involves the inhibition of viral replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov
Activity Against SARS-CoV-2: The COVID-19 pandemic spurred intensive research into new antiviral agents targeting the SARS-CoV-2 virus. Thiazole-based derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govnih.gov One study designed and synthesized new analogs of the repurposed drug nitazoxanide, finding that N-(substituted-thiazol-2-yl)cinnamamide derivatives were among the most active compounds, with half-maximal inhibitory concentration (IC₅₀) values against the viral protease as low as 14.7 µM. nih.gov Another study focused on developing thiazole-based covalent inhibitors of the main protease, identifying a compound with an IC₅₀ of 77.7 nM, comparable to the approved drug Nirmatrelvir. nih.gov These studies confirm that the thiazole scaffold is a valuable template for developing potent SARS-CoV-2 inhibitors. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Antimicrobial Agents
Understanding the structure-activity relationship (SAR) is critical for optimizing the antimicrobial potency of thiazole derivatives. SAR studies reveal how different chemical modifications to the thiazole scaffold influence its biological activity, guiding the design of more effective therapeutic agents. mdpi.commdpi.com
The position and nature of substituents on the thiazole ring are determinant factors for antimicrobial efficacy. preprints.org For many biologically active compounds, the thiazole ring is often 2,4-disubstituted or 2,4,5-trisubstituted. nih.gov
Key SAR findings include:
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents significantly impact activity. The presence of electron-withdrawing groups, such as nitro (-NO2) or bromo groups on an attached phenyl ring, has been shown to enhance the antimicrobial activity of thiazole derivatives. biointerfaceresearch.com
Hybrid Molecules: Clubbing the thiazole ring with other heterocyclic structures like pyrazoline, imidazole, or triazole is a common strategy. nih.gov The resulting hybrid molecules often exhibit altered and sometimes enhanced antimicrobial profiles. For instance, SAR studies on thiazolyl-2-pyrazoline hybrids showed that substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased antifungal activity. nih.gov
Substitutions at Specific Positions: The substitution pattern on the thiazole ring itself is crucial. In one series of compounds, the introduction of an acyl group at position 5 of the thiazole ring resulted in compounds with exclusively antibacterial activity. mdpi.compreprints.org The SAR of thiazole-pyrazoline hybrids indicated that having a phenyl ring attached enhances antibacterial action. jchemrev.com
These studies collectively demonstrate that the antimicrobial activity of thiazole derivatives can be precisely modulated by strategic chemical modifications, allowing for the rational design of new and potent anti-infective drugs. nih.govmdpi.com
Anti-Inflammatory and Analgesic Studies
The thiazole nucleus is a key pharmacophore in the development of agents with anti-inflammatory and analgesic properties. fabad.org.trijpsjournal.com Inflammation is a complex biological response to harmful stimuli, and the arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key driver of this process. researchgate.net Thiazole derivatives have been shown to effectively target these pathways. researchgate.net
Numerous studies have synthesized and evaluated thiazole derivatives for their ability to reduce inflammation in various experimental models. For example, certain nitro-substituted thiazole derivatives demonstrated significant reductions in paw edema in rat models, with some compounds showing up to 44% inhibition in the carrageenan-induced edema test. wisdomlib.org The anti-inflammatory effect of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium. ijpsjournal.com
In addition to anti-inflammatory effects, many thiazole derivatives also exhibit significant analgesic (pain-relieving) activity. nih.govnih.gov The analgesic potential is often evaluated using methods like the tail-immersion test in mice. researchgate.net In one study, novel thiazoles incorporating a pyrazole (B372694) moiety were synthesized, and several compounds exhibited good analgesic activity. researchgate.net Specifically, compounds with a 4-dimethylaminophenyl or 4-methylphenyl group showed the highest analgesic effects. researchgate.net Another study of thiazolo[4,5-d]pyrimidine (B1250722) derivatives identified compounds with potent activity in the acetic acid writhing test, a model for analgesic screening. nih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
A primary mechanism for the anti-inflammatory action of many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.govnih.gov Some derivatives also show dual inhibition of both COX and 5-lipoxygenase (5-LOX), which can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs. mdpi.comtandfonline.com
Several research groups have designed and synthesized thiazole carboxamide and other related derivatives specifically as COX inhibitors. nih.govnih.govnajah.edu These studies often measure the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the compounds against COX-1 and COX-2. A high selectivity index (SI), calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2), indicates a preference for inhibiting COX-2, which is desirable for reducing the gastrointestinal side effects associated with COX-1 inhibition.
For example, one study reported a thiazole carboxamide derivative (Compound 2b) that was a potent inhibitor of both COX-1 (IC₅₀ = 0.239 µM) and COX-2 (IC₅₀ = 0.191 µM). nih.govnajah.edu Another compound (Compound 2a) showed high selectivity for COX-2 with an SI of 2.766. nih.govnajah.edu In a different study, thymol-thiazole hybrids were developed as dual COX-2/5-LOX inhibitors, with some compounds showing COX-2 inhibitory activity nearly equal to the selective inhibitor celecoxib (B62257) and a selectivity index significantly higher than celecoxib. tandfonline.com Furthermore, some thiazole derivatives have been identified as potent 5-LOX inhibitors, with one compound demonstrating an IC₅₀ of 127 nM. mdpi.com
The data below summarizes the COX inhibitory activity of representative thiazole derivatives.
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected Thiazole Derivatives
| Compound ID/Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Thiazole Carboxamide 2a | 2.65 | 0.958 | 2.766 | nih.govnajah.edu |
| Thiazole Carboxamide 2b | 0.239 | 0.191 | 1.251 | nih.govnajah.edu |
| Thiazole Carboxamide 2j | - | 0.957 | 1.507 | nih.govnajah.edu |
| Pyrazolyl-thiazole 16a | - | - | 134.6 | tandfonline.com |
| Pyrazolyl-thiazole 18f | - | - | 42.13 | tandfonline.com |
| Thymol-thiazole hybrid 6b | - | 0.037 | 379 | tandfonline.com |
| Thymol-thiazole hybrid 6d | - | 0.042 | 341 | tandfonline.com |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Other Therapeutic Potentials
Beyond the more extensively studied areas, derivatives of this compound have shown promise in a diverse array of other therapeutic fields. These include metabolic disorders, neurological conditions, parasitic infections, and coagulation-related diseases.
Antidiabetic Applications
Derivatives of thiazole have been investigated for their potential in managing type 2 diabetes. One study focused on the synthesis of thiazole- and indole-based derivatives as inhibitors of fatty acid-binding protein 4 (FABP4), which is implicated in metabolic syndrome. nih.gov Among the synthesized compounds, one derivative, 12b , demonstrated significant inhibitory effects on the production of LPS-stimulated TNF-α and a strong binding affinity for FABP4. nih.gov In a high-fat diet-induced obesity mouse model, oral administration of 12b led to a reduction in plasma glucose, triglycerides, insulin, and total cholesterol levels, highlighting its potential as an antidiabetic agent. nih.gov
Another approach has been the development of hydrazine (B178648) clubbed thiazoles as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Some of these derivatives have shown potent inhibitory activity, surpassing that of the standard drug acarbose. nih.gov Similarly, thiadiazole derivatives have been designed and synthesized as potential antidiabetic agents, with some compounds showing significant activity in alloxan-induced diabetic rat models. researchgate.net The development of N'-arylidene-2-((7-methylbenzo nih.govscbt.comthiazolo[2,3-c] chemimpex.comnih.govnih.govtriazol-3-yl)thio)acetohydrazides has also yielded compounds with notable α-amylase inhibitory activity, comparable to acarbose. researchgate.net
| Compound/Derivative Class | Target/Mechanism | Key Findings |
| Thiazole- and indole-based derivatives (e.g., 12b ) | FABP4 inhibition | Reduced plasma glucose, triglycerides, insulin, and cholesterol in an obese mouse model. nih.gov |
| Hydrazine clubbed thiazoles | α-glucosidase and α-amylase inhibition | Potent inhibition, in some cases exceeding that of acarbose. nih.gov |
| Thiadiazole derivatives | Not specified | Potent antidiabetic activity in a diabetic rat model. researchgate.net |
| N'-arylidene-2-((7-methylbenzo nih.govscbt.comthiazolo[2,3-c] chemimpex.comnih.govnih.govtriazol-3-yl)thio)acetohydrazides | α-amylase inhibition | Activity comparable to the standard drug acarbose. researchgate.net |
Neuroprotective Agents
The neuroprotective potential of thiazole derivatives has been explored in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Novel thiazole sulfonamides have demonstrated the ability to protect against neuronal damage induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease, through the activation of SIRT1. nih.gov
In another study, thiazole-carboxamide derivatives were assessed for their effects on AMPA receptors, which are involved in excitatory neurotransmission. mdpi.com These compounds, particularly TC-2 , acted as negative allosteric modulators, reducing AMPAR-mediated currents and enhancing deactivation rates, which could be a mechanism for neuroprotection against excitotoxicity. mdpi.com Furthermore, a series of (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles were synthesized, and one compound, triazolbenzo[d]thiazole 22 , showed significant neuroprotective activity in human neuroblastoma cells. nih.gov
| Compound/Derivative Class | Proposed Mechanism | Key Findings |
| Thiazole sulfonamides | SIRT1 activation | Protection against 6-OHDA-induced neuronal damage. nih.gov |
| Thiazole-carboxamide derivatives (e.g., TC-2 ) | Negative allosteric modulation of AMPA receptors | Potent inhibition of AMPAR-mediated currents. mdpi.com |
| (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles (e.g., 22 ) | Not specified | Significant neuroprotective activity in neuroblastoma cells. nih.gov |
Anticoagulant Activity
Research into novel anticoagulants has included the investigation of amide-functionalized 1,2,4-triazol-5-amines. While not directly derivatives of this compound, this research highlights the potential of related heterocyclic compounds in thrombosis treatment. These compounds have been shown to act as covalent inhibitors of blood coagulation factor XIIa and thrombin. nih.gov Their mechanism of action primarily affects the intrinsic blood coagulation pathway, which is associated with thrombosis but has a lesser role in hemostasis, suggesting a potentially safer anticoagulant profile. nih.gov
Therapeutic Applications in Prion Diseases
2-Aminothiazoles have emerged as a promising class of compounds for the treatment of prion diseases. nih.gov These neurodegenerative disorders are caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic form (PrPSc). mdpi.com Structure-activity relationship (SAR) studies on 2-aminothiazoles have led to the identification of lead compounds with improved potency and brain exposure. nih.govnih.gov
One such compound, cyclopropanecarboxylic acid (4-biphenylthiazol-2-yl)amide , demonstrated a significantly improved brain exposure to EC50 ratio compared to earlier lead compounds. nih.gov Another analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (27) , showed an EC50 of 0.94 µM in prion-infected neuroblastoma cells and achieved high concentrations in the brains of mice. nih.gov These findings suggest that 2-aminothiazole (B372263) derivatives are promising candidates for further development as therapeutics for prion diseases. nih.gov
| Compound | Key Findings |
| Cyclopropanecarboxylic acid (4-biphenylthiazol-2-yl)amide | At least a tenfold greater brain exposure/EC50 ratio compared to the initial lead compound. nih.gov |
| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (27) | EC50 of 0.94 µM in prion-infected neuroblastoma cells and achieved high brain concentrations in mice. nih.gov |
Agrochemical Applications of Thiazole 2 Carbothioic Acid Amide
Development of Fungicides
The thiazole (B1198619) scaffold is a cornerstone in the development of novel fungicides. chemimpex.com Thiazole-2-carbothioic acid amide, in particular, serves as a precursor for synthesizing molecules with potent antifungal properties. chemimpex.comchemimpex.com Research has focused on creating derivatives that can effectively combat a wide range of plant-pathogenic fungi. researchgate.net
Derivatives such as pyrazole-thiazole carboxamides have been designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, a crucial enzyme in the metabolic cycle of pathogenic fungi. researchgate.net This targeted mode of action interferes with the energy production of the fungi, leading to their demise. researchgate.net Studies have demonstrated that certain pyrazole-thiazole carboxamide derivatives exhibit excellent activity against fungi like Rhizoctonia cerealis and Sclerotinia sclerotiorum, in some cases surpassing the efficacy of commercial fungicides like thifluzamide. researchgate.net
The structural versatility of the thiazole ring allows for the synthesis of compounds with broad-spectrum fungicidal activity. researchgate.netresearchgate.net For instance, some derivatives have shown significant inhibition of multiple fungal species, including B. cinerea and Blumeria graminis. researchgate.net The development of these compounds is a continuous process, with researchers exploring different substitutions on the thiazole ring to enhance efficacy and spectrum of activity. nih.govnih.gov
Fungicidal Activity of Thiazole Derivatives
| Compound Type | Target Fungi | Efficacy (EC50 in mg/L) | Reference Fungicide (EC50 in mg/L) | Source |
|---|---|---|---|---|
| Pyrazole-thiazole carboxamide (9ac) | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide (23.09) | researchgate.net |
| Pyrazole-thiazole carboxamide (9bf) | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide (23.09) | researchgate.net |
| Pyrazole-thiazole carboxamide (9cb) | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide (23.09) | researchgate.net |
| Pyrazole-thiazole-carboxamide (9cd) | Sclerotinia sclerotiorum | 0.72 | Thifluzamide (4.88) | researchgate.net |
| Bioactive succinate dehydrogenase inhibitor (5i) | Sclerotinia sclerotiorum | 0.73 | Boscalid (0.51), Fluxapyroxad (0.19) | researchgate.net |
Formulation of Herbicides and Pesticides
This compound is also a valuable intermediate in the synthesis of herbicides and other pesticides. chemimpex.com Its chemical structure is incorporated into molecules designed to control unwanted vegetation and pest infestations in various crops. chemimpex.comchemimpex.com
One area of development involves creating compounds that inhibit acyl-ACP thioesterase, an essential enzyme in fatty acid synthesis in plants. nih.gov Novel herbicidal lead structures containing a 2,3-dihydro chemimpex.comscbt.comthiazolo[4,5-b]pyridine scaffold have demonstrated strong herbicidal activity against commercially important weeds in crops like wheat and corn. nih.gov These compounds have shown effective pre-emergence control of grass weeds such as Alopecurus myosuroides (ALOMY), Echinochloa crus-galli (ECHCG), and Lolium rigidum (LOLRI). nih.gov
Furthermore, thiazole-5-carboxamides have been developed as "safeners." These compounds are used to protect cultivated plants, including maize, rice, and soybeans, from the phytotoxic effects of highly active herbicides. google.com This allows for more effective weed control without causing harm to the desired crop. The development of such compounds is a critical aspect of modern weed management systems.
Pre-emergence Herbicidal Activity of Thiazolo[4,5-b]pyridine Derivatives (at 320 g/ha)
| Weed Species | Compound 13b Efficacy (%) | Compound 13c Efficacy (%) | Reference (Cinmethylin) Efficacy (%) | Source |
|---|---|---|---|---|
| Alopecurus myosuroides (ALOMY) | 100 | 100 | 100 | nih.gov |
| Echinochloa crus-galli (ECHCG) | 100 | 100 | 80 | nih.gov |
| Lolium rigidum (LOLRI) | 100 | 100 | 80 | nih.gov |
| Poa annua (POAAN) | 100 | 100 | 100 | nih.gov |
| Setaria viridis (SETVI) | 100 | 100 | 100 | nih.gov |
Impact on Agricultural Productivity and Sustainable Farming
The use of fungicides and herbicides derived from this compound has a direct positive impact on agricultural productivity. chemimpex.com By providing effective control of fungal diseases and weeds, these compounds help to protect crops and enhance yields. chemimpex.comchemimpex.com
For example, the application of a thiazole derivative in combination with organic fertilizers has been shown to significantly reduce the incidence of powdery mildew in cucumbers while also increasing fruit yields. researchgate.net This demonstrates the potential for integrating these chemical tools into holistic crop management programs that promote both productivity and sustainability.
The development of targeted and more efficient agrochemicals contributes to sustainable farming practices. chemimpex.com By creating compounds with specific modes of action, the potential for non-target effects can be minimized. researchgate.net Furthermore, the use of safeners allows for the application of potent herbicides, which can help manage herbicide-resistant weeds, a growing challenge in global agriculture. google.com The continued research into thiazole-based agrochemicals is crucial for developing innovative solutions that support food security and environmentally responsible farming. chemimpex.com
Material Science Applications of Thiazole 2 Carbothioic Acid Amide
Potential in Novel Polymer Development
The structure of Thiazole-2-carbothioic acid amide, featuring a reactive thiazole (B1198619) ring and a carbothioic acid amide group, suggests its potential as a monomer or a functional additive in polymer synthesis. The thiazole moiety is known for its thermal stability and ability to participate in the formation of conjugated polymer backbones, which are essential for electronic applications. rsc.org The carbothioic acid amide group, in principle, could undergo various polymerization reactions.
While specific examples of polymers derived directly from this compound are not readily found in current research, the broader class of thiazole-containing polymers is well-documented. For instance, ladder-type thiazole-fused S,N-heteroacenes have been synthesized to create polymers with narrow band gaps and good thermal stability, showing promise for use in organic transistors. rsc.org These polymers, however, are typically synthesized from more complex, multi-ring thiazole-based monomers rather than the simpler this compound.
The potential for this compound in polymer science likely lies in its use as a building block for more complex monomers or as a modifying agent for existing polymers. Its functional groups could be leveraged to introduce specific properties, such as metal-ion binding or altered solubility, to a polymer chain.
Creation of Advanced Coatings with Enhanced Properties
The incorporation of thiazole derivatives into coatings has been shown to enhance various properties, including antimicrobial and flame-retardant capabilities. ekb.egekb.eg Although research specifically utilizing this compound in coatings is not detailed, studies on other thiazole derivatives provide a strong indication of its potential.
For example, a study on the physical incorporation of different thiazole derivatives into polyurethane coatings demonstrated improved antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.egresearchgate.net The same study also reported an enhancement in the flame retardant properties of the coatings, as measured by the limiting oxygen index (LOI). ekb.egekb.eg The presence of the sulfur and nitrogen atoms in the thiazole ring is thought to contribute to these properties.
Given these findings, it is plausible that this compound could be used as an additive in various polymer coatings to impart similar functionalities. The carbothioic acid amide group might also offer a site for covalent bonding to the polymer matrix, potentially leading to more durable and leach-resistant coatings.
Table 1: Properties of Polyurethane Coatings with Thiazole Derivative Additives
| Property | Polyurethane (Control) | Polyurethane with Thiazole Derivative A | Polyurethane with Thiazole Derivative B | Polyurethane with Thiazole Derivative C |
| Antimicrobial Activity | Low | High | High | High |
| Flame Retardancy (LOI) | Standard | Improved | Improved | Improved |
| Mechanical Properties | Standard | Maintained/Slightly Improved | Maintained/Slightly Improved | Maintained/Slightly Improved |
Note: This table is a generalized representation based on findings for various thiazole derivatives and does not represent data for this compound specifically. ekb.egekb.egresearchgate.net
Computational Chemistry and Structural Biology Studies
Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationship (SAR) for derivatives of the Thiazole-2-carbothioic acid amide scaffold is crucial for designing potent and selective therapeutic agents. mdpi.com Computational studies, including molecular docking and quantitative SAR (QSAR), help to decipher how different functional groups and structural modifications impact biological activity. ijper.org
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For the thiazole carboxamide class of compounds, several key features have been identified through extensive research.
The thiazole ring itself is a central and often indispensable component of the pharmacophore. nih.gov It frequently engages in crucial interactions within the binding sites of biological targets. mdpi.com Studies have shown that the thiazole core can offer superior inhibitory activity compared to analogous structures like oxazole (B20620) in certain contexts. nih.gov
The amide linker is another critical feature, providing a rigid connection between different parts of the molecule and participating in hydrogen bonding interactions, which are vital for anchoring the molecule within a protein's active site. nih.gov
Substitutions at various positions on the thiazole ring and the connected moieties are pivotal for modulating activity. For instance:
Substituents on an attached phenyl ring are crucial for activity. The presence and position of groups like halogens (chloro, bromo), methyl, or methoxy (B1213986) can significantly enhance or decrease potency. ijper.orgnih.gov
The N-2 position of the aminothiazole has been found to be highly flexible, where the introduction of substituted benzoyl groups has led to a more than 128-fold improvement in the antitubercular activity of one hit compound. nih.gov
In some anticancer derivatives, a hydrazone spacer connected to the thiazole ring was chosen for its hydrogen bond donor and acceptor capabilities, which helps to maintain the necessary pharmacophoric features of dual inhibitors.
| Structural Region | Key Feature/Modification | Influence on Biological Activity |
|---|---|---|
| Core Heterocycle | Thiazole Ring | Essential for activity; provides superior inhibition over oxazoles in some targets. nih.gov |
| Linker Group | Amide Linker | Facilitates hydrogen bonding, improving affinity and selectivity. nih.govnih.gov |
| Substitutions | Phenyl Ring Substituents | Halogen, methyl, and methoxy groups are crucial for potency. ijper.orgnih.gov |
| N-2 Position of Aminothiazole | Highly flexible; introduction of substituted benzoyl groups can dramatically increase activity. nih.gov | |
| Hydrazone Spacer | Provides hydrogen bond donors and acceptors to maintain pharmacophoric features. |
Rational Design of Optimized Derivatives
Insights from SAR and pharmacophore modeling are the foundation for the rational design of new, optimized derivatives. This approach aims to enhance potency, selectivity, and pharmacokinetic properties by making targeted chemical modifications. mdpi.com
Molecular docking studies are instrumental in this process, providing a virtual preview of how a designed molecule might fit into a target's binding site. mdpi.com This allows for the design of compounds with improved geometric conformation and better binding affinity. For example, the introduction of a methyl group on the thiazole ring was shown to positively influence the molecule's geometry, improving its fit within the target. In other cases, derivatives were designed to mimic the binding mode of known, potent drugs to enhance activity.
The concurrent inhibition of multiple targets, such as both the EGFR and VEGFR-2 pathways in cancer, has emerged as an effective therapeutic strategy, and thiazole derivatives have been rationally designed to achieve this dual inhibition. nih.gov This multidisciplinary approach, combining computational modeling with synthetic chemistry and biological validation, is key to identifying promising leads for therapeutic development. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
In the early stages of drug discovery, predicting the ADMET properties of a compound is critical to avoid failures in later clinical stages. gjpb.de In silico (computer-based) methods are widely used to screen large libraries of compounds and prioritize those with favorable, drug-like profiles. researchgate.netnih.gov
In Silico ADMET Profiling
Computational tools and software are employed to predict the physicochemical and pharmacokinetic properties of thiazole-based derivatives. researchgate.netnih.gov These predictions help ensure that potential drug candidates have acceptable properties for oral bioavailability and safety.
Key predicted parameters often include:
Lipophilicity (logP): Affects absorption and distribution.
Topological Polar Surface Area (TPSA): Relates to membrane permeability.
Molecular Weight: Influences intestinal absorption. nih.gov
Hydrogen Bond Donors/Acceptors: Important for binding and solubility.
Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans.
Studies on various thiazole carboxamide derivatives have utilized these in silico tools to filter large virtual libraries, confirming that the most promising compounds possess acceptable ADMET profiles and adhere to Lipinski's rules with few or no violations. tandfonline.comnih.gov For example, in one study, a library of 121 heterocyclic compounds was screened computationally, resulting in the identification of 19 with superior drug-like properties and absorption potential compared to a standard drug. gjpb.de
| Compound Series | Predicted Property | Observation |
|---|---|---|
| Thiazole-Pyridine Hybrids | Lipinski's Rule of Five | The most active compounds showed acceptable profiles with no violations. tandfonline.com |
| Thiazole Schiff Bases | Oral Bioavailability | In silico ADMET predictions validated the potential for oral bioavailability. nih.gov |
| Thiazole Carboxamides | ADME-T Analysis | The most potent derivatives were found to have favorable pharmacological behaviors. nih.gov |
Improvement of Pharmacokinetic Properties
A significant challenge in drug development is achieving an acceptable balance of potency and pharmacokinetics (PK). nih.gov Computational predictions can guide the structural modification of thiazole derivatives to enhance their PK profiles.
A key goal is to improve oral bioavailability , which can be limited by poor absorption or extensive first-pass metabolism. Research has shown that strategies like reducing the number of hydrogen bonding sites in a molecule can lead to significantly improved oral bioavailability.
Furthermore, modifications can enhance metabolic stability . For instance, structure-activity relationship studies led to the discovery of a potent antiviral thiazole amide derivative with considerably improved stability in mouse liver microsomes (MLM), a measure of how quickly the compound is metabolized. researchgate.net This optimization is crucial for ensuring a compound remains in the body long enough to exert its therapeutic effect. The substitution of the amino group in the 2-position of thiazole has also been shown to improve pharmacological properties, including increased bioavailability and target specificity.
Analytical Chemistry and Biochemical Research
Development of Analytical Methods
The presence of sulfur and a conjugated system in Thiazole-2-carbothioic acid amide and its derivatives makes them amenable to various analytical techniques, which are crucial for their identification, quantification, and the study of other related compounds.
The analysis of non-volatile, sulfur-containing biological compounds presents a significant challenge in analytical chemistry. nih.gov The development of robust methods is essential for understanding their roles in various biological systems. Techniques often require sample preparation, extraction, and chromatographic separation, coupled with sensitive detection methods. nih.gov The major techniques employed for such analyses are inductively coupled plasma mass spectrometry (ICP-MS) and high-resolution electrospray mass spectrometry (ESI-MS). nih.gov
While specific methods utilizing this compound for the detection of other sulfur compounds are not extensively detailed in the available literature, its isomer, Thiazole-4-carbothioic acid amide, is noted for its use in analytical techniques like chromatography to detect and quantify specific compounds within complex mixtures. chemimpex.com This suggests that compounds of this class can serve as standards or reagents in the development of new analytical protocols for sulfur-containing molecules.
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Although a complete, dedicated spectral analysis for this specific compound is not widely published, its characteristic features can be predicted based on data from its functional groups and closely related molecules, such as the parent thiazole (B1198619) ring and other thiazole derivatives. ulpgc.esnist.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its primary functional groups. The N-H stretching vibrations of the primary amide group typically appear in the region of 3500-3300 cm⁻¹ as two distinct peaks. ucla.edu The C=O stretch of a secondary amide is strong and appears around 1690-1630 cm⁻¹, though the thioamide (C=S) bond will alter this region. ucla.edu The C=S stretching vibration is typically found in the 1250-1020 cm⁻¹ region. Studies on the related thiazole-2-carboxylic acid show characteristic bands for the thiazole ring and the substituent group, which involve strong intermolecular associations. ulpgc.es
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum for the parent thiazole ring shows signals for its three protons in distinct chemical shift regions. chemicalbook.com For this compound, one would expect to see signals corresponding to the protons on the thiazole ring and the -NH₂ protons of the amide group. The chemical shifts of the ring protons would be influenced by the electron-withdrawing nature of the carbothioic acid amide substituent. A spectrum of a related thiazole amide derivative shows distinct signals for the thiazole ring protons and the amide proton. researchgate.net
¹³C NMR: The carbon spectrum would show distinct signals for the carbons in the thiazole ring and the thioamide carbonyl carbon. In a synthesized thiazole amide derivative, signals for the thiazole ring carbons and the amide carbonyl carbon were identified at specific chemical shifts. researchgate.net
Mass Spectrometry (MS): Electron ionization mass spectrometry of the parent thiazole molecule reveals a molecular ion peak corresponding to its molecular weight (85.13 g/mol ). nist.gov For this compound (M.W. 144.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 144, along with fragmentation patterns characteristic of the thiazole ring and the thioamide group. scbt.comcalpaclab.com
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Characteristic Signal | Reference/Analogy |
|---|---|---|---|
| IR Spectroscopy | N-H Stretch (Amide) | ~3500 - 3300 cm⁻¹ (m) | ucla.edu |
| IR Spectroscopy | C=S Stretch (Thioamide) | ~1250 - 1020 cm⁻¹ (v) | General IR Tables |
| ¹H NMR | Thiazole Ring Protons | ~7.0 - 9.0 ppm | chemicalbook.com |
| ¹H NMR | Amide Protons (-NH₂) | Variable, broad signal | researchgate.net |
| ¹³C NMR | Thiazole Ring Carbons | ~115 - 170 ppm | researchgate.net |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 144 | scbt.com |
Biochemical Investigations
The thiazole moiety is a key structural component in many biologically active compounds, and derivatives of this compound are actively investigated for their biochemical effects. nih.gov
The thiazole scaffold is present in numerous molecules designed as enzyme inhibitors. While research specifically on this compound is limited, various related thiazole derivatives have demonstrated significant inhibitory activity against several important enzymes.
Carbonic Anhydrase and Cholinesterase: A study on 2-amino thiazole derivatives identified compounds with potent inhibitory effects on human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, 2-amino-4-(4-chlorophenyl)thiazole showed a high inhibition constant (Ki) of 0.008 µM against hCA I. nih.gov
α/β-hydrolase domain 6 (ABHD6): In the search for treatments for inflammation and metabolic disorders, 1,2,5-thiadiazole (B1195012) carbamates, which are structurally related to thiazoles, have been developed as potent and selective inhibitors of ABHD6, an enzyme in the serine hydrolase class. nih.gov
Viral Replication Enzymes: A derivative, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, was found to be a potent inhibitor of Chikungunya virus replication. nih.gov
These findings underscore the potential of the thiazole amide framework as a basis for developing targeted enzyme inhibitors.
Table 2: Enzyme Inhibition by Thiazole Derivatives
| Thiazole Derivative Class | Target Enzyme(s) | Key Finding | Reference |
|---|---|---|---|
| 2-Amino Thiazoles | Carbonic Anhydrase I/II, AChE, BChE | Potent inhibition observed, with Ki values in the nanomolar to low micromolar range. | nih.gov |
| 4-Substituted-2-Thiazole Amides | Alphavirus Replication Enzymes | Inhibition of viral replication by blocking subgenomic viral RNA translation. | nih.gov |
| 1,2,5-Thiadiazole Carbamates | α/β-hydrolase domain 6 (ABHD6) | Potent and irreversible inhibition of hABHD6 with high selectivity. | nih.gov |
Understanding how compounds interact with and affect metabolic pathways is fundamental to biochemistry and drug development. Metabolic pathways are series of chemical reactions within a cell, such as glycolysis, the citric acid cycle (or Krebs cycle), and photorespiration in plants. youtube.comnih.govyoutube.com The introduction of an external agent can modulate these pathways.
Research on a potent thiazole amide derivative has shown it can inhibit alphavirus replication by specifically blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov This demonstrates an interaction with the viral metabolic pathway. Furthermore, the study showed that this compound could also partially block the upstream NF-κB signaling pathway, a crucial pathway involved in inflammation and immune responses. nih.gov The ability of thiazole-based molecules to interfere with such fundamental pathways highlights their potential as tools for metabolic research.
Cellular processes are the sum of all activities occurring within a cell to maintain its life. Thiazole derivatives are being explored for their ability to modulate these processes. For example, a significant finding relates to the inhibition of viral replication within host cells. A study identified a 4-substituted-2-thiazole amide that effectively inhibits the replication of the Chikungunya virus. nih.gov The mechanism of action was determined to be the blockage of subgenomic viral RNA translation and the subsequent synthesis of viral structural proteins. nih.gov By preventing the virus from producing its necessary components, the compound effectively halts the cellular process of viral propagation, demonstrating a clear and potent biochemical intervention at the cellular level.
Coordination Chemistry and Metal Complexes
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiazole-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov For instance, researchers have successfully synthesized Co(II) and Cu(II) complexes with a derivative of thiazole (B1198619), 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide, by reacting the ligand with cobalt(II) acetate (B1210297) tetrahydrate and copper(II) chloride dihydrate, respectively, in an ethanol (B145695) solvent. nih.gov Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been prepared with 2-thioacetic acid benzothiazole (B30560) in an alcoholic medium. researchgate.net
The characterization of these metal complexes is crucial to determine their structure, geometry, and the nature of the metal-ligand bonding. A combination of analytical and spectroscopic techniques is employed for this purpose. Elemental analysis helps in determining the stoichiometry of the complexes. ijper.orgmdpi.com Spectroscopic methods such as FT-IR, UV-Visible, and NMR are extensively used.
FT-IR Spectroscopy: This technique is instrumental in identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups like C=O (carbonyl), C=N (azomethine), and C-S in the complex spectrum compared to the free ligand spectrum indicate their involvement in coordination. nih.govresearchgate.netresearchgate.net For example, a lower shift in the stretching vibrations of the amide and carbonyl groups suggests their coordination to the metal ion. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion. nih.govresearchgate.net For instance, the electronic transitions in Co(II) and Cu(II) complexes of 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide suggested an octahedral geometry. nih.gov
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to further elucidate the structure of the complexes in solution. researchgate.netresearchgate.net
Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complexes, which in turn provides insights into their geometry and the oxidation state of the central metal ion. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes like those of Cu(II), ESR spectroscopy is a powerful tool to determine the nature of the metal-ligand bond and the ground state of the unpaired electron. researchgate.net
The following table summarizes the characterization of some thiazole-based metal complexes:
| Metal Ion | Ligand | Proposed Geometry | Characterization Techniques |
| Co(II) | 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide | Octahedral | Elemental Analysis, FT-IR, UV-Vis, ESR nih.gov |
| Cu(II) | 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide | Octahedral | Elemental Analysis, FT-IR, UV-Vis, ESR nih.gov |
| Ni(II) | 2-thioacetic acid benzothiazole | Tetrahedral | FT-IR, UV-Vis, 1H NMR, 13C NMR, Magnetic Susceptibility researchgate.net |
| Cu(II) | 2-thioacetic acid benzothiazole | Square Planar | FT-IR, UV-Vis, 1H NMR, 13C NMR, Magnetic Susceptibility researchgate.net |
| Zn(II) | 2-thioacetic acid benzothiazole | Tetrahedral | FT-IR, UV-Vis, 1H NMR, 13C NMR, Magnetic Susceptibility researchgate.net |
| Cd(II) | 2-thioacetic acid benzothiazole | Tetrahedral | FT-IR, UV-Vis, 1H NMR, 13C NMR, Magnetic Susceptibility researchgate.net |
| Sn(II) | 2-thioacetic acid benzothiazole | Tetrahedral | FT-IR, UV-Vis, 1H NMR, 13C NMR, Magnetic Susceptibility researchgate.net |
Ligand Behavior and Coordination Modes
Thiazole-2-carbothioic acid amide and its derivatives can act as versatile ligands, exhibiting different coordination modes depending on the metal ion, the reaction conditions, and the specific functional groups present in the ligand.
These ligands can coordinate to metal ions as neutral or charged species and can be monodentate, bidentate, or tridentate. For example, 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide acts as a neutral tridentate ligand, coordinating to Co(II) and Cu(II) ions through the oxygen atoms of the formyl and amide groups, and another oxygen atom. nih.gov In contrast, 2,5-diamino-1,3,4-thiadiazole (B1295027), a related heterocyclic compound, behaves as a neutral tridentate ligand, coordinating to metal ions via the sulfur atom and the nitrogen atoms of the amine groups. mdpi.com
The flexibility in coordination is a key feature of these thiazole-based ligands. The presence of multiple heteroatoms (N and S) in the thiazole ring, along with other donor atoms in the side chains (like O in an amide or carboxylic acid group), allows for the formation of stable chelate rings with the metal ion.
Biological Activity of Thiazole-Metal Complexes
The coordination of thiazole derivatives to metal ions can significantly enhance their biological activity. This is often attributed to the chelation theory, which suggests that upon complexation, the polarity of the metal ion is reduced, increasing the lipophilicity of the complex and facilitating its transport across the cell membrane of microorganisms.
Numerous studies have demonstrated the antimicrobial properties of thiazole-metal complexes. For instance, Cu(II) and Co(II) complexes of a Schiff base ligand derived from N-(4-phenylthiazol-2-yl) hydrazinecarboxamide have shown good antimicrobial activity. ijper.orgresearchgate.net The metal complexes of 2,5-diamino-1,3,4-thiadiazole have also exhibited antimicrobial effects against various organisms. mdpi.com
The mode of action of these complexes is believed to involve the inhibition of essential enzymes in the microorganisms or interference with their DNA replication process. The enhanced activity of the metal complexes compared to the free ligands underscores the importance of the metal ion in their biological function.
Beyond antimicrobial activity, thiazole-metal complexes are being explored for other therapeutic applications. For example, some thiazole derivatives have been investigated as potential inhibitors of viral replication. nih.gov The ability of these compounds to act as ligands for metabotropic glutamate (B1630785) receptors also opens up avenues for their use in neuroscience research. nih.gov
Future Directions and Research Challenges
Exploration of Novel Bioactive Scaffolds
The thiazole (B1198619) ring is a versatile scaffold, and its derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com Future research will focus on the design and synthesis of novel bioactive scaffolds based on Thiazole-2-carbothioic acid amide. This involves the strategic hybridization of the thiazole moiety with other pharmacologically active structures to create hybrid molecules with enhanced or entirely new therapeutic activities. nih.govarkat-usa.org The aim is to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
For example, the incorporation of the this compound core into larger, more complex molecular architectures could lead to the discovery of compounds that interact with novel biological targets. nih.govresearchgate.net The synthesis of bis-thiazole and poly-thiazole systems, where multiple thiazole rings are linked together, has shown promise in enhancing therapeutic efficacy. mdpi.com
Addressing Drug Resistance Mechanisms
A significant challenge in modern medicine is the rise of drug-resistant pathogens and cancer cells. Thiazole-containing compounds have demonstrated potential in overcoming these resistance mechanisms. nih.gov Future research will investigate how derivatives of this compound can be tailored to combat resistance. This includes designing molecules that can inhibit efflux pumps, which are cellular mechanisms that expel drugs, or that can target alternative metabolic pathways in resistant organisms. frontiersin.org
Furthermore, studies will focus on understanding the structure-activity relationships that govern the ability of these compounds to overcome resistance, which could pave the way for the rational design of more effective and durable therapies. nih.gov Some thiazole derivatives have already shown the potential to overcome drug resistance in certain tumor types, indicating a promising avenue for further exploration. nih.gov
Development of Targeted Delivery Systems
To maximize therapeutic efficacy and minimize off-target side effects, the development of targeted delivery systems for this compound and its derivatives is crucial. Future research will explore the use of nanoparticles, liposomes, and other drug delivery vehicles to specifically deliver these compounds to the site of action, such as a tumor or an infected tissue. nih.gov This approach can enhance the drug's concentration at the target site, leading to improved treatment outcomes and reduced systemic toxicity.
Molecular docking studies play a vital role in designing these customized drug delivery systems by predicting how the compounds will interact with their targets. nih.gov The development of pH-responsive carriers is another promising strategy, allowing for the controlled release of the drug in the specific microenvironment of diseased tissues. researchgate.net
Integration of AI and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for thiazole-based compounds. nih.goveurekaselect.com These computational tools can be used to predict the biological activities of novel this compound derivatives, significantly accelerating the identification of promising drug candidates. nih.goveurekaselect.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can effectively predict how chemical modifications to the thiazole scaffold will impact its therapeutic properties. nih.govnih.goveurekaselect.com
AI and ML can also be employed to analyze large datasets from high-throughput screening, identify potential off-target effects, and optimize the pharmacokinetic properties of new compounds. mdpi.com This data-driven approach will enable a more rational and efficient design of future drugs based on the this compound scaffold. researchgate.net
Clinical Translation of Promising Candidates
The ultimate goal of this research is to translate promising this compound derivatives into clinically effective therapies. This will require rigorous preclinical testing to evaluate the safety and efficacy of these compounds in animal models. nih.gov While some thiazole derivatives have shown potent activity in vitro, their in vivo efficacy can be limited by factors such as poor metabolic stability. nih.gov
Future research will therefore need to address these challenges by optimizing the metabolic properties of lead compounds. Successful preclinical development will pave the way for clinical trials in humans, with the potential to bring new and effective treatments for a range of diseases. nih.gov The journey from the laboratory to the clinic is long and challenging, but the unique properties of the thiazole scaffold offer a strong foundation for the development of the next generation of medicines. nih.govcapes.gov.br
Interactive Data Table: Bioactive Thiazole Derivatives
| Compound | Target/Activity | Key Findings | Reference |
| 46a-d | Antibacterial (S. aureus) | Potent activity against planktonic and biofilm forms of S. aureus, including MRSA. | nih.gov |
| W24 | α-glucosidase inhibitor | More competitive than acarbose, a commercially available drug. | nih.gov |
| 51am | c-Met kinase inhibitor | Potent inhibitor in both biochemical and cellular assays, with activity against several c-Met mutants. | nih.gov |
| 70 | Antitrypanosomal | Highly potent and selective against Trypanosoma brucei rhodesiense. | nih.gov |
| IV (El-Abd et al.) | Tubulin polymerization inhibitor | More effective than the reference compound combretastatin (B1194345) A-4. | frontiersin.org |
Q & A
Q. What are the standard synthetic routes for Thiazole-2-carbothioic acid amide derivatives, and how are they characterized?
this compound derivatives are typically synthesized via coupling reactions between thiazole-carboxylic acids and amines. For example, compounds like (S)-N-cyclohexyl-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (81) are prepared using Lawesson’s reagent to convert carboxamides to thioamides . Characterization involves:
- 1H NMR : To confirm substituent integration (e.g., methylpropyl groups at δ 1.2–1.5 ppm) .
- HPLC : Purity assessment (e.g., tR values ranging 8–12 min) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 512.3 for compound 34) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- High-resolution mass spectrometry (HRMS) resolves isotopic patterns and confirms molecular formulas.
- Reverse-phase HPLC evaluates purity, with gradients optimized using acetonitrile/water systems .
- X-ray crystallography (if applicable) determines stereochemistry in chiral derivatives .
Advanced Research Questions
Q. How can reaction yields and purity be optimized for this compound synthesis?
Key factors include:
- Stoichiometry : Excess Lawesson’s reagent (1.1 eq) improves thioamide conversion .
- Substituent effects : Electron-withdrawing groups (e.g., 4-azidobenzamido in compound 34) reduce steric hindrance, enhancing yields (up to 98% purity) .
- Purification : Preparative TLC with n-hexane/ethyl acetate (50:50) effectively isolates intermediates .
Table 1 : Yield variation in derivatives with different substituents
| Compound | Substituent | Purity (%) |
|---|---|---|
| 32 | 2-Azidobenzamido | 98 |
| 34 | 4-Azidobenzamido | 31 |
| 36 | 3,4,5-Trimethoxybenzamido | 5 |
Q. How to address contradictions in reported biological activities of thiazole-2-carbothioic acid amides?
Discrepancies (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial tests, IC50 for cytotoxicity).
- Structural nuances : Compare substituent effects. For example, 4-phenoxyphenyl groups enhance membrane permeability in antimicrobial studies .
- Mechanistic studies : Employ RNA-seq or proteomics to identify target pathways .
Q. What methodologies are used to study structure-activity relationships (SAR) in thiazole derivatives?
Q. How to design experiments for elucidating the mechanism of action in anticancer studies?
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation.
- ROS detection : Probe oxidative stress via DCFH-DA fluorescence .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cancer cell lines.
Safety and Compliance
Q. What safety protocols are recommended for handling Thiazole-2-carbothioic acid amides?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
